2-(ethylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
2-(ethylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the triazolopyrimidine class This compound is characterized by its unique structure, which includes an ethylsulfanyl group, a methoxyphenyl group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions
Formation of the Triazolopyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethylsulfanyl Group: This can be achieved through nucleophilic substitution reactions using ethylthiol or its derivatives.
Attachment of the Methoxyphenyl and Methylphenyl Groups: These groups are typically introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled temperatures and solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(ethylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide depends on its application:
Pharmacological Effects: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity.
Biological Pathways: It could influence various cellular pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-ethylsulfanyl-9-(4-methylphenyl)-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
- 5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine
Uniqueness
2-(ethylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide stands out due to its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
Molecular Formula |
C23H25N5O2S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-ethylsulfanyl-N-(2-methoxyphenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C23H25N5O2S/c1-5-31-23-26-22-24-15(3)19(21(29)25-17-8-6-7-9-18(17)30-4)20(28(22)27-23)16-12-10-14(2)11-13-16/h6-13,20H,5H2,1-4H3,(H,25,29)(H,24,26,27) |
InChI Key |
ORSMIZQCRKPOCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN2C(C(=C(NC2=N1)C)C(=O)NC3=CC=CC=C3OC)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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